molecular formula C9H10ClF3N2O2 B2875756 methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1005678-40-9

methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B2875756
CAS No.: 1005678-40-9
M. Wt: 270.64
InChI Key: OCKSHPDFILJEPJ-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No.: 1005678-40-9 Molecular Formula: C₉H₁₀ClF₃N₂O₂ Molecular Weight: 270.64 g/mol Structural Features:

  • A pyrazole ring substituted with chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) groups at positions 4, 5, and 3, respectively.
  • A methyl ester (-COOCH₃) functional group attached via a propanoate chain to the pyrazole nitrogen .

This compound is a synthetic ester derivative of pyrazole, a heterocyclic aromatic scaffold.

Properties

IUPAC Name

methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O2/c1-4-6(10)7(9(11,12)13)14-15(4)5(2)8(16)17-3/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKSHPDFILJEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)OC)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves multiple steps. One common method includes the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

Similar compounds differ in:

Substituents on the pyrazole ring (e.g., bromo vs. chloro, ethyl vs. methyl).

Functional groups (ester, carboxylic acid, amide).

Chain length and branching (propanoate vs. acetamide).

Comparative Analysis

Table 1: Structural and Molecular Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Evidence Source
Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 1005678-40-9 C₉H₁₀ClF₃N₂O₂ 270.64 4-Cl, 5-CH₃, 3-CF₃, methyl ester
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1005584-44-0 C₈H₇BrF₃N₂O₂ 315.05 4-Br (replaces Cl), carboxylic acid (-COOH)
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid 1005584-35-9 C₈H₈ClF₂N₂O₂ 246.61 3-CF₂H (replaces CF₃), carboxylic acid (-COOH)
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 1956379-36-4 C₁₀H₁₃F₃N₂O₂ 262.22 5-C₂H₅ (replaces CH₃), ethyl ester (-COOCH₂CH₃)
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1001518-85-9 C₈H₈BrF₃N₂O₂ 301.06 4-Br (replaces Cl), carboxylic acid (-COOH)
N-(4-Chloro-2,5-dimethoxyphenyl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide 5815-53-2 C₁₅H₁₅Cl₂F₃N₃O₃ 414.21 Acetamide (-CONH-) with substituted phenyl ring

Impact of Structural Differences

Trifluoromethyl vs.

Functional Group Influence :

  • Ester vs. Carboxylic Acid : Carboxylic acids (e.g., 1005584-44-0) are more polar than esters, increasing solubility in aqueous media but reducing lipid solubility. Esters (e.g., 1005678-40-9) are typically prodrug candidates due to hydrolytic conversion to acids in vivo.
  • Amide Introduction : The acetamide derivative (5815-53-2) introduces hydrogen-bonding capability, which may enhance target affinity in protein-binding applications .

Biological Activity

Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, also referred to as compound Y505-3606, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H11ClF6N6O
  • CAS Number : 1005679-11-7
  • IUPAC Name : this compound

The structural representation of the compound includes a pyrazole ring substituted with chlorine and trifluoromethyl groups, which are significant for its biological activity.

Research indicates that pyrazole derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures display antimicrobial properties against a range of pathogens, potentially by disrupting microbial cell membranes or inhibiting key metabolic pathways.
  • Anticancer Potential : Certain pyrazole derivatives have shown promise in preclinical studies as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX and LOX activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of methyl pyrazole derivatives, including Y505-3606. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting that the compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various pyrazole derivatives was evaluated. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Case Study 3: Anticancer Properties
Research conducted on the cytotoxic effects of this compound on breast cancer cell lines showed that it significantly inhibited cell proliferation and induced apoptosis. The study highlighted the need for further investigation into the underlying mechanisms and potential clinical applications .

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